molecular formula C20H20FN3O4 B4759324 N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide

N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B4759324
M. Wt: 385.4 g/mol
InChI Key: XSHCPRJPJNWZND-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide is unique due to its specific combination of functional groups and the presence of a piperazine ring

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-28-16-8-2-13(3-9-16)20(27)24-11-10-22-19(26)17(24)12-18(25)23-15-6-4-14(21)5-7-15/h2-9,17H,10-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHCPRJPJNWZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide

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